molecular formula C9H8O2S B14398235 5-Methyl-2-(prop-1-yn-1-yl)thiophene-3-carboxylic acid CAS No. 89556-16-1

5-Methyl-2-(prop-1-yn-1-yl)thiophene-3-carboxylic acid

Cat. No.: B14398235
CAS No.: 89556-16-1
M. Wt: 180.23 g/mol
InChI Key: HDOHTDGAEIOQAB-UHFFFAOYSA-N
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Description

5-Methyl-2-(prop-1-yn-1-yl)thiophene-3-carboxylic acid: is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(prop-1-yn-1-yl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(prop-1-yn-1-yl)thiophene-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, thiophene derivatives can inhibit enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

  • 2-Methylthiophene
  • 3-Methylthiophene
  • 2,5-Dimethylthiophene
  • 2-Propynylthiophene

Comparison: 5-Methyl-2-(prop-1-yn-1-yl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiophene derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

CAS No.

89556-16-1

Molecular Formula

C9H8O2S

Molecular Weight

180.23 g/mol

IUPAC Name

5-methyl-2-prop-1-ynylthiophene-3-carboxylic acid

InChI

InChI=1S/C9H8O2S/c1-3-4-8-7(9(10)11)5-6(2)12-8/h5H,1-2H3,(H,10,11)

InChI Key

HDOHTDGAEIOQAB-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=C(C=C(S1)C)C(=O)O

Origin of Product

United States

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